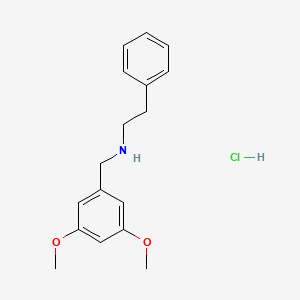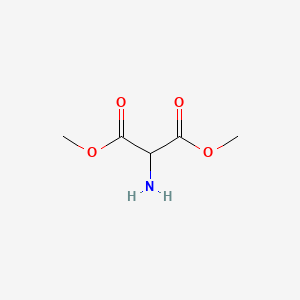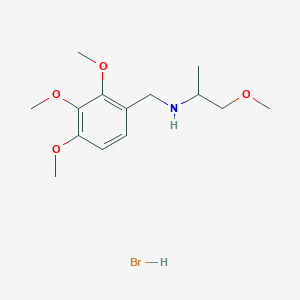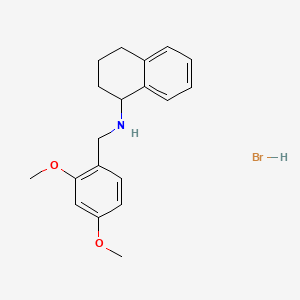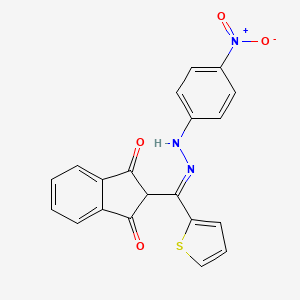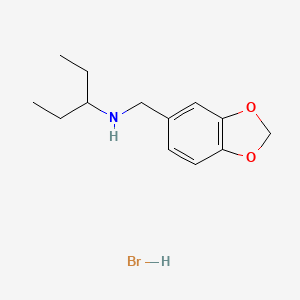amine hydrobromide; 95% CAS No. 1609399-73-6](/img/structure/B6351972.png)
[2-(4-Fluorophenyl)ethyl](3-nitrobenzyl)amine hydrobromide; 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(4-Fluorophenyl)ethylamine hydrobromide” is a chemical compound with the CAS Number: 1609399-73-6 . It has a molecular weight of 355.21 . The compound is typically stored at room temperature and is available in solid form .
Molecular Structure Analysis
The molecular formula of the compound is C15H15FN2O2.BrH . The InChI code for the compound is 1S/C15H15FN2O2.BrH/c16-14-6-4-12(5-7-14)8-9-17-11-13-2-1-3-15(10-13)18(19)20;/h1-7,10,17H,8-9,11H2;1H .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . More detailed physical and chemical properties such as melting point, boiling point, and density were not available in the search results .Wissenschaftliche Forschungsanwendungen
The scientific research applications of 2-(4-Fluorophenyl)ethylamine hydrobromide primarily focus on its role as an intermediate in the synthesis of various compounds and its potential in facilitating studies related to chemical reactions, materials science, and biological processes. While the specific compound does not directly appear in the reviewed literature, related research highlights the significance of similar compounds in scientific investigations.
Synthesis and Material Science
Compounds similar to 2-(4-Fluorophenyl)ethylamine hydrobromide are often pivotal in the development of new synthetic routes for pharmaceuticals and materials. For example, Qiu et al. (2009) discussed a practical synthesis method for 2-Fluoro-4-bromobiphenyl, a key intermediate in manufacturing non-steroidal anti-inflammatory drugs, illustrating the critical role such intermediates play in drug development and production (Qiu et al., 2009).
Catalysis and Reaction Mechanisms
Transition metal-catalyzed reactions, including reductive amination, have seen significant advancements, with compounds featuring functional groups similar to those in 2-(4-Fluorophenyl)ethylamine hydrobromide playing a crucial role. Irrgang and Kempe (2020) reviewed the use of hydrogen in reductive amination, highlighting the importance of understanding the mechanisms of such reactions for the development of new amines and related compounds in a sustainable manner (Irrgang & Kempe, 2020).
Environmental and Toxicology Studies
Research on the environmental fate and potential toxicity of nitroaromatic compounds, which share functional groups with 2-(4-Fluorophenyl)ethylamine hydrobromide, has been conducted to understand their impact and degradation pathways. Poste, Grung, and Wright (2014) compiled data on amines and amine-related compounds in surface waters, addressing the sources, concentrations, and toxicity, which are relevant for assessing the environmental behavior of similar compounds (Poste et al., 2014).
Biomedical Applications
In the biomedical field, the reactivity and interactions of compounds containing nitrobenzyl groups have been explored for potential therapeutic applications. Vázquez, Levenfeld, and Román (1998) reviewed the role of tertiary aromatic amines, similar in structure to the compound of interest, as activators in polymerization processes for medical uses, such as acrylic bone cements, highlighting the importance of these compounds in medical material science (Vázquez et al., 1998).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-(4-fluorophenyl)-N-[(3-nitrophenyl)methyl]ethanamine;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2O2.BrH/c16-14-6-4-12(5-7-14)8-9-17-11-13-2-1-3-15(10-13)18(19)20;/h1-7,10,17H,8-9,11H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMBAWDFSOBNOII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])CNCCC2=CC=C(C=C2)F.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(4-Fluorophenyl)ethyl](3-nitrobenzyl)amine hydrobromide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

amine hydrobromide; 95%](/img/structure/B6351889.png)

![(2-Methoxy-1-methylethyl)[(4-methoxy-1-naphthyl)methyl]amine hydrobromide; 95%](/img/structure/B6351900.png)
![N-[(4-Methoxy-1-naphthyl)methyl]cyclohexanamine hydrobromide; 95%](/img/structure/B6351914.png)
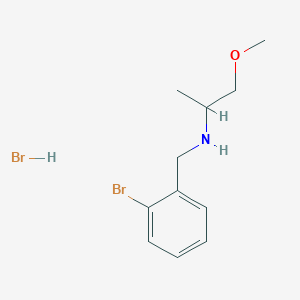
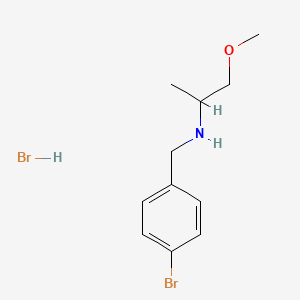
amine hydrobromide; 95%](/img/structure/B6351942.png)
